molecular formula C11H20N2O5 B2862568 2-(1-Piperazinyl)benzoic acid trihydrate CAS No. 1185169-24-7

2-(1-Piperazinyl)benzoic acid trihydrate

Cat. No.: B2862568
CAS No.: 1185169-24-7
M. Wt: 260.29
InChI Key: WNFOEGYJKMMUPX-UHFFFAOYSA-N
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Description

2-(1-Piperazinyl)benzoic acid trihydrate is a chemical compound with the molecular formula C11H14N2O2·3H2O. It has gained significant attention in scientific research due to its diverse range of applications. This compound is characterized by the presence of a piperazine ring attached to a benzoic acid moiety, along with three molecules of water of hydration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Piperazinyl)benzoic acid trihydrate typically involves the reaction of piperazine with benzoic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is obtained in its trihydrate form by crystallization from water.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization and drying processes to obtain the final trihydrate form.

Chemical Reactions Analysis

Types of Reactions

2-(1-Piperazinyl)benzoic acid trihydrate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-(1-Piperazinyl)benzoic acid trihydrate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Piperazinyl)benzoic acid trihydrate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The benzoic acid moiety can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    Piperazine derivatives: Compounds like 1-(2-Pyridyl)piperazine and 1-(2-Methoxyphenyl)piperazine share structural similarities with 2-(1-Piperazinyl)benzoic acid trihydrate.

    Benzoic acid derivatives: Compounds such as 4-Aminobenzoic acid and 3,4-Dihydroxybenzoic acid are structurally related to this compound.

Uniqueness

This compound is unique due to the presence of both a piperazine ring and a benzoic acid moiety in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in scientific research .

Properties

IUPAC Name

2-piperazin-1-ylbenzoic acid;trihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.3H2O/c14-11(15)9-3-1-2-4-10(9)13-7-5-12-6-8-13;;;/h1-4,12H,5-8H2,(H,14,15);3*1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFOEGYJKMMUPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2C(=O)O.O.O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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